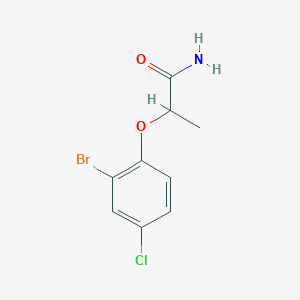
2-(2-Bromo-4-chlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromo-4-chlorophenoxy)propanamide is a halogenated aromatic compound with the molecular formula C₉H₈BrClNO₂ (CAS: 77112-25-5) . It features a propanamide backbone substituted with a 2-bromo-4-chlorophenoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive phenoxyacetamide derivatives.
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(2-bromo-4-chlorophenoxy)propanamide and related compounds:
Key Findings from Comparative Analysis :
Phenethyl substitution (as in C₁₇H₁₇BrClNO₂) significantly elevates molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Electronic Effects :
- Reversing halogen positions (e.g., N-(4-Bromophenyl)-2-chloropropanamide) alters electron-withdrawing/donating effects, influencing aromatic ring reactivity and intermolecular interactions .
Functional Group Diversity :
- The hydrazide variant (C₈H₇BrClN₂O₂) introduces a reactive -NH-NH₂ group, enabling coordination chemistry applications distinct from the amide-based analogs .
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H2,12,13) |
InChI Key |
BZKLHEQENRQRRY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















